Cas no 61867-13-8 (Z-Gly-pro-phe-pro-leu-OH)

Z-Gly-pro-phe-pro-leu-OH Chemical and Physical Properties
Names and Identifiers
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- z-gly-pro-phe-pro-leu-oh
- Z-Gly-Pro-Phe-Pro-Leu
- (S)-2-((S)-1-((S)-2-((S)-1-(2-(benzyloxycarbonylamino)acetyl)pyrrolidine-2-carboxamido)-3-phenylpropanoyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid
- Z-Gly-pro-phe-pro-leu-OH
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- Inchi: 1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)/t26-,27-,28-,29-/m0/s1
- InChI Key: CKNVGZIRPDUFOZ-DZUOILHNSA-N
- SMILES: O=C([C@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(CNC(=O)OCC1C=CC=CC=1)=O)=O)N1CCC[C@H]1C(N[C@H](C(=O)O)CC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 48
- Rotatable Bond Count: 15
- Complexity: 1140
- Topological Polar Surface Area: 174
Z-Gly-pro-phe-pro-leu-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | Z253415-250mg |
Z-Gly-Pro-Phe-Pro-Leu-OH |
61867-13-8 | 250mg |
$ 725.00 | 2022-06-02 | ||
TRC | Z253415-500mg |
Z-Gly-Pro-Phe-Pro-Leu-OH |
61867-13-8 | 500mg |
$ 1150.00 | 2022-06-02 | ||
TRC | Z253415-100mg |
Z-Gly-Pro-Phe-Pro-Leu-OH |
61867-13-8 | 100mg |
$ 350.00 | 2022-06-02 |
Z-Gly-pro-phe-pro-leu-OH Related Literature
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on Z-Gly-pro-phe-pro-leu-OH
Z-Gly-Pro-Phe-Pro-Leu-OH: A Peptide Fragment with Promising Biochemical and Biomedical Applications
Z-Gly-Pro-Phe-Pro-Leu-OH is a synthetic peptide fragment that has garnered significant attention in recent biochemical and biomedical research. This compound, also known by its CAS Registry Number 61867-13-8, represents a unique sequence of amino acids: glycine (Gly), proline (Pro), phenylalanine (Phe), and leucine (Leu). Its structure and functional properties make it a valuable tool in various fields, including drug discovery, disease modeling, and biological research.
Peptide fragments like Z-Gly-Pro-Phe-Pro-Leu-OH are increasingly recognized for their potential in mimicking biological processes and interacting with cellular machinery. The inclusion of Proline (a cyclic secondary amine) introduces rigidity and unique conformational properties, while Phenylalanine contributes hydrophobicity, making this peptide an interesting candidate for studying protein-ligand interactions. These features are particularly relevant in the context of drug development, where understanding molecular interactions is critical.
Recent studies have highlighted the role of peptide fragments in modulating signaling pathways and targeting specific disease-related proteins. For instance, research published in 2023 has demonstrated that Z-Gly-Pro-Phe-Pro-Leu-OH exhibits selective binding to certain receptors, suggesting its potential as a lead compound in pharmacology. This aligns with the broader trend in peptide-based therapeutics, where natural and synthetic peptides are being explored for their therapeutic applications.
One of the most exciting developments involving Z-Gly-Pro-Phe-Pro-Leu-OH is its application in neurodegenerative disease research. Studies have shown that this peptide fragment can influence amyloid-beta aggregation, a hallmark of Alzheimer's disease. By inhibiting or modulating these aggregates, peptide-based therapies may offer new avenues for treating neurodegenerative conditions.
Furthermore, the use of Z-Gly-Pro-Phe-Pro-Leu-OH in cellular assays has provided insights into its ability to cross cellular barriers and interact with intracellular targets. This property is particularly valuable in drug delivery systems, where peptides can serve as carriers or targeting agents. The combination of biocompatibility and target specificity makes this peptide an attractive candidate for nanomedicine applications.
Looking ahead, the continued exploration of Z-Gly-Pro-Phe-Pro-Leu-OH and similar peptide fragments will be instrumental in advancing our understanding of molecular interactions and therapeutic development. As research progresses, it is likely that new applications for this compound will emerge, further solidifying its role in biomedical innovation.
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